3-Bromobenzyl bromide

Overview

Description

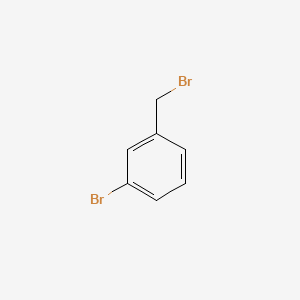

3-Bromobenzyl bromide: is an organic compound with the chemical formula C₇H₆Br₂ 1-bromo-3-bromomethylbenzene . This compound is characterized by the presence of two bromine atoms attached to a benzene ring, one at the benzyl position and the other at the meta position. It is a colorless to pale yellow solid with a melting point of 39-41°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzyl bromide can be synthesized through the bromination of 3-bromotoluene. The process involves the reaction of 3-bromotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the benzyl position .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous-flow protocol for the bromination of benzylic compounds. This method utilizes N-bromosuccinimide as the brominating agent and a compact fluorescent lamp to activate the radical reactions. The process is carried out in acetonitrile as the solvent, avoiding hazardous chlorinated solvents .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Diethylzinc and tetrakis(triphenylphosphine)palladium are commonly used for the reduction of this compound.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions to form substituted products.

Major Products:

Reduction: The major product of the reduction reaction is the corresponding hydrocarbon.

Substitution: The major products of substitution reactions depend on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Bromobenzyl bromide is primarily utilized as a reagent in organic synthesis. Its structure allows for nucleophilic substitution reactions, making it useful in the preparation of various derivatives. For instance, it has been employed in the synthesis of phosphonates and phosphates through reactions with trialkyl phosphites, yielding new compounds with potential biological activities .

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Example | Yield |

|---|---|---|

| Nucleophilic Substitution | Dialkyl phosphonates | Good |

| Coupling Reactions | Various biologically active compounds | High |

| Reduction Reactions | Corresponding hydrocarbons | High |

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its biological activities. Research indicates that it exhibits antiproliferative effects against several cancer cell lines, including prostate (PC-3), liver (HepG-2), breast (MCF-7), and cervical (HeLa) cancer cells, with IC values less than 25 μM. This suggests potential as a lead compound in anticancer drug development.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC (μM) |

|---|---|

| PC-3 | < 25 |

| HepG-2 | < 25 |

| MCF-7 | < 25 |

| HeLa | < 25 |

Antibacterial and Antifungal Properties

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antibacterial activity against various strains and moderate antifungal activity against Candida albicans. These findings indicate its potential utility in treating infections caused by resistant bacterial strains.

Genotoxicity and Safety Profile

While the compound shows promising biological activities, it also raises safety concerns. Studies using the Ames test have indicated genotoxic effects, necessitating further toxicological assessments before therapeutic applications can be considered . Occupational exposure studies have highlighted the need for stringent safety measures when handling this compound due to its corrosive nature and potential health risks.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

Mechanism of Action

The mechanism of action of 3-bromobenzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles. This reactivity allows this compound to interact with biological molecules, such as amines, and inhibit their activity by preventing the formation of hydrogen bonds .

Comparison with Similar Compounds

- 3-Chlorobenzyl bromide

- 3-Methoxybenzyl bromide

- Benzyl bromide

- 3-Bromobenzyl chloride

- 4-tert-Butylbenzyl bromide

- 4-Bromobenzyl bromide

- 2-Bromobenzyl bromide

Comparison: 3-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which makes it more reactive compared to similar compounds with only one bromine atom. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromobenzyl bromide, with the chemical formula and CAS number 823-78-9, is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and synthetic organic chemistry. Its biological activity has implications for drug development, particularly in the synthesis of phosphodiesterase inhibitors and other therapeutic agents.

- Molecular Weight : 249.93 g/mol

- Density : 1.9 g/cm³

- Boiling Point : Approximately 258.2 °C

- Solubility : Insoluble in water

Biological Activity Overview

This compound exhibits several biological activities due to its ability to participate in nucleophilic substitution reactions, which are fundamental in the synthesis of biologically active compounds.

1. Phosphodiesterase Inhibition

One of the notable applications of this compound is in the synthesis of phosphodiesterase (PDE) inhibitors. PDEs are critical enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibitors of PDE4, for example, have therapeutic potential in treating inflammatory diseases and depression. The compound has been utilized to create substituted 8-arylquinoline derivatives that act as potent PDE4 inhibitors .

2. Synthesis of New Compounds

This compound serves as a key intermediate in the synthesis of various biologically active molecules:

- 1,7-di(3-bromobenzyl)cyclen : This compound has shown promise in drug delivery systems due to its structural properties .

- Phosphonates and Phosphates : The compound reacts with trialkyl phosphites to yield new phosphonates, which may exhibit unique biological activities .

Case Study 1: PDE4 Inhibitors

A study highlighted the structure-activity relationship (SAR) of substituted 8-arylquinoline derivatives synthesized from this compound. These compounds demonstrated significant inhibition of PDE4 activity, with some derivatives showing enhanced selectivity and potency compared to existing inhibitors .

Case Study 2: Anticancer Potential

Research involving the synthesis of new benzylic bromides from this compound indicated potential anticancer activity. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects:

- Skin and Eye Irritation : this compound is classified as a severe skin irritant and causes serious eye damage upon contact .

- Respiratory Irritation : Inhalation can lead to respiratory distress and irritation of mucous membranes .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 3-bromobenzyl bromide, and how should it be stored post-synthesis?

Basic

this compound is typically synthesized via alkylation or bromination of toluene derivatives. A common method involves reacting benzyl bromide derivatives with bromine under controlled conditions. For example, in the synthesis of a carbamate derivative, this compound was reacted with a cyclopentyl precursor using sodium hydride (NaH) as a base in dry tetrahydrofuran (THF), followed by purification via flash column chromatography (EtOAc/cyclohexane, 15–20% gradient) to achieve 58% yield . Post-synthesis, the compound should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation, as it is moisture-sensitive and prone to hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Basic

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): A calculated [M + Na]⁺ ion at m/z 392.0830 matches experimental data (392.0832) for tert-butyl derivatives .

- Melting Point: Reported range 37–42°C (lit. 37–41°C), with deviations indicating impurities .

Q. How can reaction conditions be optimized for alkylation using this compound to improve yield and selectivity?

Advanced

Optimization strategies include:

- Catalyst Selection: Use of NaI as a phase-transfer catalyst with K2CO3 enhances reactivity in SN2 reactions (e.g., alkylation of 2,4-difluoro-3-hydroxybenzoic acid) .

- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Temperature Control: Reactions performed at 50–60°C minimize side reactions like hydrolysis .

- Stoichiometry: A 1:1 molar ratio of this compound to substrate reduces dimerization byproducts .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

Advanced

Discrepancies in melting points (e.g., 37–42°C vs. 37–41°C) may arise from:

- Purity Variations: Impurities from incomplete purification (e.g., residual solvents) lower observed melting ranges.

- Crystallization Conditions: Slow cooling yields larger crystals with higher melting points.

- Analytical Methods: Differential Scanning Calorimetry (DSC) provides more accurate thermal data than capillary methods. Cross-reference multiple sources and validate purity via HPLC or GC-MS .

Q. What methodologies are employed in structure-activity relationship (SAR) studies involving this compound derivatives?

Advanced

SAR studies often involve:

- Derivatization: Introducing substituents (e.g., phosphonic acid groups) via nucleophilic substitution (e.g., reaction with triethyl phosphite at 140°C) to modify bioactivity .

- Biological Assays: Testing antitumor activity (e.g., inhibition of RNA polymerase II) by varying the benzyl bromide’s position (ortho, meta, para) .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of bromine on binding affinity .

Q. How is X-ray crystallography utilized to resolve the structural conformation of this compound derivatives?

Advanced

Single-crystal X-ray diffraction (e.g., Oxford Xcalibur E diffractometer) determines:

- Unit Cell Parameters: Triclinic system (P1 space group) with a = 7.4508 Å, b = 8.1824 Å, c = 11.3663 Å .

- Bond Angles/Torsions: Br-C-C-Br dihedral angles reveal steric effects influencing reactivity .

- Electron Density Maps: Validate hydrogen bonding and van der Waals interactions in crystal packing .

Q. What are the best practices for safely handling and disposing of this compound in laboratory settings?

Basic

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Storage: Keep at 0–6°C in sealed amber vials to prevent thermal decomposition .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before transferring to halogenated waste containers. Consult local regulations for incineration protocols .

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions involving this compound?

Advanced

Common issues and solutions:

- Moisture Contamination: Use molecular sieves or anhydrous solvents to suppress hydrolysis.

- Incomplete Activation: Pre-dry NaH or K2CO3 at 120°C to remove moisture .

- Competing Elimination: Lower reaction temperatures (e.g., 0°C) and use bulky bases (e.g., LDA) to favor SN2 pathways .

Q. What advanced analytical techniques are used to assess the purity of this compound in complex mixtures?

Advanced

- Capillary Electrophoresis (CE): Optimized buffer systems (e.g., 20 mM borate, pH 9.2) resolve bromide ions from chloride contaminants .

- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile byproducts (e.g., dibenzyl ether) via electron ionization .

- Elemental Analysis: Quantifies bromine content (theoretical: 63.9%) to confirm stoichiometry .

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCJPJQUVRIILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061175 | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-78-9 | |

| Record name | 3-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-3-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.